molecular formula C6H11O7- B8456172 2,3,4,5,6-pentahydroxyhexanoate

2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B8456172
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-UHFFFAOYSA-M
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Description

2,3,4,5,6-Pentahydroxyhexanoate, commonly known as gluconate or the conjugate base of gluconic acid, is a six-carbon sugar acid with the molecular formula C₆H₁₁O₇⁻ (derived from gluconic acid, C₆H₁₂O₇). It is a key metabolite in the pentose phosphate pathway and is biosynthesized via glucose oxidation by enzymes such as glucose oxidase . Industrially, gluconic acid is produced via fungal fermentation (e.g., Aspergillus niger) and is widely used in food, pharmaceuticals, and construction due to its non-toxic, biodegradable, and chelating properties . Its metal salts (e.g., sodium, zinc, calcium gluconate) are critical in nutritional supplements, medical therapies, and industrial processes .

Properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1

InChI Key

RGHNJXZEOKUKBD-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.

Industrial Production Methods

In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Gluconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gluconate has a wide range of applications in scientific research:

Mechanism of Action

Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Metal Gluconates

Metal gluconates share the gluconate anion but differ in their cationic metal centers, leading to variations in solubility, stability, and applications. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility in Water (25°C) Primary Applications Toxicity/Regulatory Notes
Sodium gluconate C₆H₁₁NaO₇ 218.14 50 mg/mL Water treatment, concrete additive Low toxicity; non-irritant
Zinc gluconate C₁₂H₂₂O₁₄Zn 455.70 0.5 g/L Dietary supplements, lozenges H302 (harmful if swallowed)
Potassium gluconate C₆H₁₁KO₇ 234.25 50 mg/mL Electrolyte replenishment, pharmaceuticals Generally recognized as safe (GRAS)
Calcium gluconate C₁₂H₂₂CaO₁₄ 430.37 3.3 g/100 mL Treatment of hypocalcemia, cardiac protection Low acute toxicity
Magnesium gluconate C₁₂H₂₂MgO₁₄ 414.61 Highly soluble Magnesium supplementation Mild gastrointestinal effects
Copper(II) gluconate C₁₂H₂₂CuO₁₄ 453.84 Soluble in hot water Nutritional copper source, antifungal agent H302+H312+H332 (toxic if ingested/inhaled)
Manganese gluconate C₁₂H₂₂MnO₁₄ 445.26 Moderately soluble Industrial catalyst, animal feed additive Limited toxicity data

Key Observations :

  • Solubility : Sodium and potassium gluconates exhibit high solubility (>50 mg/mL), making them suitable for liquid formulations, while zinc gluconate’s lower solubility (0.5 g/L) favors solid dosage forms .
  • Toxicity : Zinc and copper gluconates carry oral toxicity warnings (H302), whereas sodium and potassium salts are safer for human consumption .
  • Applications : Chelation efficiency varies with metal ion charge and size. Calcium gluconate’s high calcium bioavailability makes it critical in emergency medicine, while sodium gluconate’s stability in alkaline conditions suits industrial scale inhibition .

Comparison with Other Aldonic Acids

Gluconate belongs to the aldonic acid family, where the aldehyde group of a sugar is oxidized to a carboxylic acid. Similar compounds include:

  • Altronic acid (C₆H₁₂O₇): A stereoisomer of gluconic acid with hydroxyl group configurations differing at C2 and C3. Limited industrial use compared to gluconic acid .
  • Galactonic acid (C₆H₁₂O₇): Derived from galactose oxidation; used in niche biochemical applications but lacks gluconate’s broad chelation utility .
  • Mannonic acid (C₆H₁₂O₇): Another stereoisomer with applications in organic synthesis but lower commercial relevance .

Functional Differences :
Gluconate’s equatorial hydroxyl group arrangement enhances metal-chelation stability compared to other aldonic acids, explaining its dominance in industrial and pharmaceutical contexts .

Comparison with Complex Derivatives

  • Ionic Liquids : The ionic liquid [HCQH₂][GlcCOO]₂, derived from gluconate, demonstrated enhanced antiviral activity against SARS-CoV-2 in vitro compared to hydroxychloroquine, likely due to improved solubility and target binding .
  • Pharmaceutical Salts : Quinacrine dihydrochloride combined with gluconate (CAS 69-05-6) is used in antimalarial therapies, leveraging gluconate’s biocompatibility to enhance drug delivery .

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